Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- typically involves the condensation of 2-acetyl-1,3-indanedione with appropriate hydrazine derivatives. One common method is the acid-catalyzed synthesis, where 2-acetyl-1,3-indanedione reacts with 4-trifluoromethylphenylhydrazine under acidic conditions to yield the desired indenopyrazole . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves subjecting the reaction mixture to microwave irradiation, which can significantly reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced indenopyrazole derivatives.
Substitution: Formation of alkylated or acylated indenopyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, the compound binds to the ATP-binding site of the receptor, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridin-4-yl-2,4-dihydro-indeno(1,2-c)pyrazole
- 4’-(1,4-dihydro-indeno(1,2-c)pyrazol-3-yl)-benzonitriles
- 1,4-dihydroindeno(1,2-c)pyrazole linked oxindole conjugates
Uniqueness
Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- stands out due to its specific substitution pattern, which imparts unique biological activities. Its quinoline moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development. Additionally, its synthesis via microwave-assisted methods offers advantages in terms of reaction efficiency and yield .
Properties
CAS No. |
130946-61-1 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methyl-1-(4-methylquinolin-2-yl)-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C21H17N3/c1-13-11-20(22-19-10-6-5-8-16(13)19)24-21-17-9-4-3-7-15(17)12-18(21)14(2)23-24/h3-11H,12H2,1-2H3 |
InChI Key |
VOLSRXVQGQSSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Origin of Product |
United States |
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